3-Allyl-4-(2-propyn-1-yloxy)benzaldehyde
Overview
Description
3-Allyl-4-(2-propyn-1-yloxy)benzaldehyde, also known as APB, is an organic compound that belongs to the family of benzaldehydes. It has a molecular weight of 200.24 . The IUPAC name for this compound is 3-allyl-4-(2-propynyloxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H12O2/c1-3-5-12-9-11 (10-14)6-7-13 (12)15-8-4-2/h2-3,6-7,9-10H,1,5,8H2
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Catalytic Applications
- Lanthanide–Surfactant-Combined Catalysts : Metal–surfactant-combined catalysts, involving lanthanide(III) and copper(II) salts, have shown efficient allylation of benzaldehyde in water, indicating potential catalytic applications for 3-Allyl-4-(2-propyn-1-yloxy)benzaldehyde (Deleersnyder et al., 2008).
Chemical Synthesis
- Regio- and Stereo-Selectivity in Reactions : Aryl allyl sulfides show regio- and stereo-selectivity when reacted with benzaldehyde, which may have implications for the selectivity in reactions involving this compound (Ridley, 1980).
- Asymmetric Construction of Quaternary Centers : The asymmetric allylation involving benzaldehyde can be essential for synthesizing compounds with quaternary centers, potentially relevant for the synthesis of analogs or derivatives of this compound (Denmark & Fu, 2002).
- Intramolecular Cycloadditions : The study on intramolecular 1,3-dipolar cycloadditions of aromatic aldehyde azines may provide insights into reactions involving similar structures as this compound (Mathur & Suschitzky, 1975).
Mechanistic Studies
- Mechanistic Studies of Allylstannation : Research on the B(C(6)F(5))(3) catalyzed allylstannation of benzaldehyde provides mechanistic insights that could be applicable to reactions involving this compound (Blackwell et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
3-prop-2-enyl-4-prop-2-ynoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h2-3,6-7,9-10H,1,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGAJLCRMLQGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651075 | |
Record name | 3-(Prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-32-6 | |
Record name | 3-(2-Propen-1-yl)-4-(2-propyn-1-yloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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